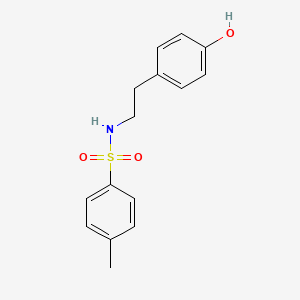

N-tosyl-tyramine

Description

Structure

3D Structure

Properties

CAS No. |

259263-97-3 |

|---|---|

Molecular Formula |

C15H17NO3S |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO3S/c1-12-2-8-15(9-3-12)20(18,19)16-11-10-13-4-6-14(17)7-5-13/h2-9,16-17H,10-11H2,1H3 |

InChI Key |

ZTGAJVOEGBPKRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N Tosyl Tyramine and Its Chemical Analogues

Foundational Synthesis Routes of N-Tosyl-Tyramine

The preparation of this compound from its precursor, tyramine (B21549), is a cornerstone procedure that requires careful control to achieve high selectivity and yield. Tyramine possesses two nucleophilic sites: the primary amino group and the phenolic hydroxyl group. The primary challenge lies in selectively acylating the more nucleophilic amino group while leaving the phenolic hydroxyl group untouched.

The selective tosylation of the amino group of tyramine is achieved by exploiting the higher nucleophilicity of the amine compared to the phenolic hydroxyl group. The reaction involves treating tyramine with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base. The base plays a crucial role in scavenging the hydrochloric acid generated during the reaction and can influence the regioselectivity. nih.gov While the amine is inherently more reactive, conditions must be managed to prevent O-tosylation of the phenol (B47542), which can occur as a side reaction. The use of specific solvent systems and bases is critical for directing the reaction toward the desired N-tosylated product. For instance, dibasic potassium phosphate (B84403) in a water-dichloromethane biphasic system has been noted for its effectiveness in similar transformations.

The efficiency of this compound synthesis is highly dependent on the chosen reaction conditions, including the base, solvent, and temperature. Various methodologies have been developed to optimize the yield and purity of N-tosylated compounds derived from amino alcohols. mdpi.com These methods often aim to be one-pot procedures, combining the tosylation and any subsequent cyclization or work-up steps efficiently. arkat-usa.org

Bases such as triethylamine, potassium carbonate, and potassium hydroxide (B78521) are commonly employed. nih.govmdpi.comarkat-usa.org The choice of base can significantly impact the reaction outcome. For example, strong bases like potassium hydroxide in a water/dichloromethane system can facilitate rapid reactions, while milder bases like potassium carbonate in acetonitrile (B52724) are suitable for more sensitive substrates. mdpi.com The solvent system also plays a pivotal role; biphasic systems or polar aprotic solvents are frequently used to ensure solubility of the reagents and facilitate the reaction. nih.govmdpi.com

| Base | Solvent System | Key Characteristics | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Water / Dichloromethane | Vigorous, rapid reaction; suitable for less hindered substrates. | mdpi.com |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Milder conditions; gives better yields for more substituted substrates. | mdpi.com |

| Triethylamine (TEA) with DMAP (cat.) | Dichloromethane (CH₂Cl₂) | Effective for one-pot N-tosylation/cyclization sequences. | arkat-usa.org |

Regioselective Tosylation of Tyramine

This compound in the Total Synthesis of Bioactive Alkaloids

This compound is a versatile building block in the total synthesis of several classes of bioactive alkaloids. The N-tosyl group not only protects the amine but also activates or directs subsequent chemical transformations, proving indispensable in the assembly of complex heterocyclic scaffolds.

The tetrahydroisoquinoline (THIQ) motif is a core structural feature of one of the largest families of alkaloids. nih.govacs.org this compound serves as a critical starting material for the construction of the THIQ skeleton via the Pictet-Spengler reaction. nih.govacs.orgresearchgate.net In this key transformation, this compound is condensed with an aldehyde, such as 2-bromophenylacetaldehyde, in the presence of an acid catalyst like trifluoroacetic acid. researchgate.net The reaction proceeds through an electrophilic aromatic substitution, where the electron-rich aromatic ring of the tyramine derivative attacks an in-situ formed iminium ion, leading to the formation of the heterocyclic THIQ ring system. nih.govacs.org The resulting N-tosylated THIQ can then be carried forward to more complex alkaloid structures.

Aporphine (B1220529) alkaloids are a class of benzyltetrahydroisoquinoline alkaloids characterized by a tetracyclic core. nih.govacs.org The synthesis of this scaffold often begins with an N-tosylated tetrahydroisoquinoline intermediate derived from this compound. nih.govresearchgate.net Following the initial Pictet-Spengler cyclization, a second key strategic transformation is employed: a palladium-catalyzed intramolecular phenol ortho-arylation. nih.govresearchgate.net This step forges the biphenyl (B1667301) linkage that defines the aporphine core structure. nih.gov The synthesis is typically completed by subsequent steps to remove the phenolic hydroxyl group and the N-tosyl protecting group, followed by N-methylation to yield the final aporphine alkaloid. researchgate.net

The utility of this compound and its parent compound, tyramine, extends to the synthesis of other complex natural products, including indole (B1671886) alkaloids and macrocycles.

In the total synthesis of makaluvamine D, a marine alkaloid containing a pyrroloiminoquinone system, a condensation reaction with tyramine is a key step. rsc.orgresearchgate.net A tosylated indole precursor is reacted with tyramine, leading to the formation of an intermediate which, after further transformation and removal of a different N-tosyl group, yields the target natural product. rsc.orgresearchgate.net Furthermore, tyramine derivatives have been utilized in Hinsberg-type pyrrole (B145914) syntheses to construct precursors for the dictyodendrins, a family of complex indole alkaloids. kyoto-u.ac.jp

The principles of using tosylated intermediates are also applied in the construction of macrocyclic structures. For example, tosylation of alcohol functionalities is a key step in facilitating Grob fragmentation, a reaction used in successive ring expansion (SuRE) strategies to build 15-membered macrocyclic dienones. whiterose.ac.uk While not a direct use of this compound itself, this highlights the broader importance of tosyl groups in macrocyclization strategies that are relevant to the synthesis of complex alkaloids, such as the tetracyclic marine pyridinium (B92312) alkaloids which feature large macrocyclic rings. nih.gov

Approaches to Stereoselective and Asymmetric Synthesis utilizing this compound

This compound serves as a valuable building block in stereoselective and asymmetric synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds found in natural products. One of the primary strategies involves its use as a precursor for generating chiral tetrahydroisoquinoline (THIQ) alkaloids. acs.org The synthesis of these structures often leverages the electron-rich aromatic ring of the tyramine moiety, which is activated for electrophilic aromatic substitution reactions. acs.org

A key reaction in this context is the Pictet-Spengler cyclization. In a notable synthesis of aporphine alkaloids, this compound is condensed with an aldehyde, such as 2-bromophenylacetaldehyde. acs.org This reaction proceeds via an initial Schiff base formation, followed by an intramolecular cyclization where the aromatic ring attacks the iminium ion intermediate. This cyclization establishes the core tetrahydroisoquinoline scaffold. The presence of the tosyl group on the nitrogen atom influences the reactivity and stability of the intermediates, though it is often removed in later stages to yield the final natural product. acs.org This approach allows for the creation of the fundamental heterocyclic motif that is central to a wide array of THIQ natural products. acs.org

Enzymatic strategies also represent a powerful approach in asymmetric synthesis, capable of exquisite stereoselectivity. nih.gov While direct enzymatic reactions on this compound are not extensively detailed in the provided context, the principles of stereoselective transformations of prochiral molecules are well-established. nih.gov These methods often involve the selective recognition of a substrate's molecular plane by an enzyme to create one or more chiral centers. nih.gov

The following table summarizes a key synthetic application of this compound in stereoselective synthesis.

| Starting Material | Key Reaction | Product Scaffold | Application |

| This compound | Pictet-Spengler Cyclization | Tetrahydroisoquinoline (THIQ) | Synthesis of Aporphine Alkaloids acs.orgresearchgate.net |

Derivatization Chemistry of this compound for Scaffold Development

The chemical structure of this compound, featuring a reactive phenol, a protected amine, and an aromatic ring, makes it an ideal starting point for developing diverse molecular scaffolds for functional exploration.

Design and Synthesis of this compound Derived Scaffolds for Functional Exploration

The derivatization of this compound is a cornerstone for building complex molecular architectures, particularly in alkaloid synthesis. The tosyl group often serves as a robust protecting group for the primary amine of tyramine, allowing for selective reactions at other parts of the molecule. rsc.org This protection is crucial during multi-step syntheses where the nucleophilicity of the amine needs to be masked.

A prominent example is the synthesis of the aporphine alkaloid core. Starting with this compound, a Pictet-Spengler reaction followed by a palladium-catalyzed intramolecular phenol ortho-arylation successfully constructs the polycyclic aporphine scaffold. acs.org This strategy highlights how this compound can be elaborated into rigid, three-dimensional structures.

Beyond its role as a simple protecting group, the N-tosyl moiety can be part of a larger synthetic strategy for creating diverse heterocyclic systems. For instance, N-tosyl scaffolds are instrumental in the synthesis of various indole derivatives. rsc.org The stability of the tosylamide allows for numerous synthetic transformations, including cyclization and substitution reactions, before its eventual removal to unveil the final product. rsc.org Similarly, tyrosine-derived polymers can be fabricated into three-dimensional porous scaffolds for applications such as tissue engineering, demonstrating the versatility of the underlying tyramine structure. psu.edu

The table below outlines examples of scaffolds derived from this compound.

Interactive Data Table: Scaffolds from this compound| Scaffold Type | Synthetic Strategy | Key Intermediate/Reactant | Application/Significance |

|---|---|---|---|

| Aporphine Alkaloid Core | Pictet-Spengler Cyclization, Intramolecular Arylation | This compound, 2-bromophenylacetaldehyde | Core structure of a class of bioactive alkaloids. acs.org |

| Pyrrolo[4,3,2-de]quinoline System | Condensation, Cyclization | Tyramine (after N-tosyl removal from a precursor) | Synthesis of marine alkaloids like Makaluvamine D. rsc.org |

Chemical Modifications and Functionalization Strategies for Novel Derivatives

The functionalization of this compound and its derivatives is a key strategy for generating novel compounds with tailored properties. Modifications can be targeted at several sites: the phenolic hydroxyl group, the aromatic ring, and the N-tosyl group itself.

The phenol functionality allows for O-alkylation or O-acylation reactions, enabling the introduction of a wide variety of substituents. The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional handles for further elaboration, for instance, through cross-coupling reactions. acs.org

The N-tosyl group, while often used for protection, can also be a site for modification or can direct reactions to specific positions on the molecule. For example, sequential ortho- and meta-C-H functionalizations have been demonstrated on related N-tosyl-benzamides, suggesting that the tosyl-amide group can be used to direct complex substitution patterns on the aromatic ring. rsc.org Furthermore, the nitrogen of the tosylamide can participate in cyclization reactions.

A critical functionalization step in many syntheses is the cleavage of the N-tosyl group (detosylation) to liberate the free amine. This is commonly achieved using reducing agents like magnesium in methanol (B129727) or under other harsh conditions, revealing a primary or secondary amine that can be used for subsequent reactions, such as reductive amination to install N-methyl groups or acylation to form amides. acs.orgrsc.org This final deprotection step is crucial for completing the synthesis of many natural products and their analogues. rsc.org

The following table details common functionalization strategies for this compound derivatives.

Interactive Data Table: Functionalization of this compound Derivatives| Reaction Type | Reagents/Conditions | Site of Modification | Purpose |

|---|---|---|---|

| Reductive Detosylation | Mg in MeOH | N-Tosyl group | Removal of the protecting group to yield the free amine. acs.orgrsc.org |

| Reductive Amination | Formaldehyde, NaBH4 (after detosylation) | Liberated Amine | Installation of an N-methyl group. acs.org |

| Intramolecular Arylation | Pd-catalyst | Phenolic Oxygen and Aryl Halide | Formation of a new ring, construction of polycyclic scaffolds. acs.org |

| C-H Functionalization | Pd(OAc)2, Aryl Iodides | Aromatic Ring C-H bonds | Direct arylation of the molecule. acs.org |

Advanced Research on Biochemical and Biological Interactions of N Tosyl Tyramine Analogues

Investigation of Ligand-Receptor Interactions and Binding Affinities

The interaction of N-tosyl-tyramine and its analogues with various receptor systems is a critical area of research for understanding their pharmacological effects. These interactions are primarily studied through binding affinity assays and functional studies to determine how these compounds modulate receptor activity.

Studies on Tyramine (B21549) Receptor (TyrR) System Analogues

Tyramine receptors (TyrR) are a class of G protein-coupled receptors (GPCRs) that are activated by tyramine and play significant roles in both invertebrates and vertebrates. ontosight.ai In invertebrates, they are involved in modulating behaviors such as locomotion and feeding. ontosight.aifrontiersin.org In mammals, their role is less defined but is thought to involve the regulation of neurotransmitter release and cardiovascular function. ontosight.ai

Research on this compound analogues in the context of the TyrR system is aimed at understanding how modifications to the tyramine structure, such as the addition of a tosyl group, affect binding and activation of these receptors. The tosyl group can influence the molecule's steric and electronic properties, potentially altering its affinity and efficacy at the receptor. Studies often involve comparing the binding affinities of a series of analogues to elucidate structure-activity relationships (SAR). For instance, in Caenorhabditis elegans, two isoforms of a tyramine receptor, SER-2 and SER-2A, have been identified. While both bind tyramine with high affinity, they show different affinities for other biogenic amines like octopamine (B1677172), a difference attributed to their structural variations in the third intracellular loop. nih.gov

Exploration of Interactions with Trace Amine-Associated Receptors (TAAR1) Analogues

Trace amine-associated receptors (TAARs) are a family of GPCRs that respond to trace amines, a group of endogenous amines found at low concentrations in mammalian tissues. nih.gov TAAR1 is the most studied of these receptors and is known to be activated by tyramine, β-phenylethylamine, and amphetamine-like compounds. nih.govwikipedia.org It plays a crucial role in modulating the activity of monoaminergic systems, including dopamine (B1211576), norepinephrine, and serotonin (B10506). wikipedia.orgfrontiersin.org

This compound and its analogues are investigated for their interaction with TAAR1 to explore their potential as modulators of monoaminergic neurotransmission. The binding affinity of tyramine for human TAAR1 is quite high, and it is a potent agonist. wikipedia.orgunipi.it The introduction of a tosyl group could potentially modify this interaction, leading to altered agonist or antagonist activity. Research in this area often involves in vitro assays using cells expressing TAAR1 to measure changes in second messenger levels, such as cyclic AMP (cAMP), upon exposure to the compounds. frontiersin.org Studies have shown that TAAR1 activation can influence the release of neurotransmitters and modulate the activity of other receptors, such as the dopamine D2 receptor. wikipedia.orgunipi.it

Modulation of Endogenous Neurotransmitter Systems by this compound Related Compounds

This compound and related compounds can significantly modulate endogenous neurotransmitter systems. Tyramine itself acts as a catecholamine releasing agent, meaning it can displace stored monoamines like dopamine, norepinephrine, and epinephrine (B1671497) from presynaptic vesicles. wikipedia.org This action, however, is primarily peripheral as tyramine does not readily cross the blood-brain barrier. wikipedia.org

The tosyl group in this compound can alter its pharmacokinetic and pharmacodynamic properties, potentially enabling it to have more pronounced central nervous system effects. These compounds are studied for their ability to influence the synthesis, release, and reuptake of key neurotransmitters. For example, reversible inhibitors of monoamine oxidase-A (MAO-A) can increase the levels of serotonin, norepinephrine, and dopamine in the brain. e-lactancia.org The interaction of this compound analogues with monoamine transporters and receptors is a key area of investigation. annualreviews.orgpsu.edu Such studies help to understand the potential therapeutic applications of these compounds in conditions related to neurotransmitter imbalances.

Analysis of Dopamine D2 Receptor Interactions with N-Methylated Tyramine Precursors

N-methylated derivatives of tyramine, such as N-methyltyramine and hordenine (B123053) (N,N-dimethyltyramine), are known to interact with dopamine D2 receptors. nih.govresearchgate.net These compounds are considered precursors in the broader context of tyramine-related molecules. Research has shown that N-methyltyramine binds to the dopamine D2 receptor with an affinity similar to that of hordenine. nih.gov

Studies in this area focus on the binding affinity and functional selectivity of these compounds at the D2 receptor. For example, hordenine has been identified as a functionally selective D2 receptor agonist. nih.gov The investigation of N-methylated tyramine precursors helps to elucidate how different degrees of N-methylation on the tyramine scaffold influence the interaction with dopamine receptors. These findings are relevant for understanding the pharmacological profile of these naturally occurring compounds and their potential effects on dopamine-mediated signaling pathways. researchgate.net

Enzymatic Modulation and Inhibition Studies

The ability of this compound analogues to modulate or inhibit specific enzymes is a significant area of biochemical research. These studies are crucial for identifying potential therapeutic agents that can target enzymatic pathways involved in various physiological and pathological processes.

Research on Tyrosinase Inhibition by N-Tosyl-Indole Hybrid Thiosemicarbazones and Related Structures

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. researcher.liferesearchgate.netresearchgate.net Recent research has focused on the design and synthesis of novel tyrosinase inhibitors, including N-tosyl-indole hybrid thiosemicarbazones. researcher.liferesearchgate.net

In one study, a series of eighteen N-tosyl substituted indole-based thiosemicarbazones were synthesized and evaluated for their tyrosinase inhibitory activity. researcher.liferesearchgate.net All the synthesized compounds showed good to outstanding potency, with IC50 values ranging from 6.40 ± 0.21 µM to 61.84 ± 1.47 µM. researchgate.net The most potent compound in this series, 5r, which has a 3-nitrophenyl substitution, exhibited an IC50 value of 6.40 ± 0.21 µM. researchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. researcher.liferesearchgate.net

Other related structures, such as methoxy-substituted tyramine derivatives, have also been investigated as tyrosinase inhibitors. nih.govmdpi.comresearchgate.net For example, the compound 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) was found to be a highly potent inhibitor of mushroom tyrosinase with an IC50 of 0.059 nM. nih.govresearchgate.net These studies highlight the potential of modifying the tyramine scaffold to develop effective tyrosinase inhibitors.

Tyrosinase Inhibition by N-Tosyl-Indole Hybrid Thiosemicarbazones

| Compound | Substitution | IC50 (µM) researchgate.net |

|---|---|---|

| 5r | 3-nitrophenyl | 6.40 ± 0.21 |

| 5q | 4-nitrophenyl | 7.26 ± 0.18 |

| Kojic Acid (Control) | - | 18.30 ± 0.41 |

Tyrosinase Inhibition by Methoxy-Substituted Tyramine Derivatives

| Compound | Name | Mushroom Tyrosinase IC50 (nM) nih.govresearchgate.net | Human Tyrosinase Inhibition (%) nih.govresearchgate.net |

|---|---|---|---|

| Ph9 | 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate | 0.059 | 94.6 |

| Ph6 | 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate | 2.1 | 92.2 |

| Kojic Acid (Control) | - | 16700 | 72.9 |

Investigation of Monoamine Oxidase (MAO) Inhibition by N-Tosyl Compounds

Monoamine oxidases (MAOs) are a class of enzymes responsible for the oxidative deamination of biogenic amines, including neurotransmitters like serotonin, dopamine, and norepinephrine, as well as trace amines such as tyramine. nih.govfrontiersin.org There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor affinity. nih.govfrontiersin.org MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B favors phenethylamine. usp.br Tyramine is metabolized by both isoforms. usp.brwikipedia.org

The inhibition of MAO enzymes is a significant therapeutic strategy. nih.govwikipedia.org MAO inhibitors (MAOIs) prevent the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain, which can alleviate symptoms of depression and other neurological disorders. wikipedia.org However, the use of non-selective, irreversible MAOIs can lead to a significant interaction with dietary tyramine. frontiersin.org When MAO is inhibited, ingested tyramine cannot be effectively broken down, leading to its accumulation and a potential hypertensive crisis, historically known as the "cheese reaction". nih.govnih.gov

While extensive research exists on various MAO inhibitors, specific studies focusing on this compound as an MAO inhibitor are not prominent in the available literature. Research has explored a wide range of chemical structures for MAO inhibition, including α-allenic amines and various heterocyclic compounds like 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. nih.govnih.gov For instance, studies on a series of α-allenic amines revealed them to be potent, selective inhibitors of MAO-B. nih.gov Similarly, the synthesis and evaluation of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have been conducted to assess their cytotoxicity, but their specific activity as MAOIs was not the primary focus of the cited study. researchgate.net The investigation into tosyl-containing compounds has often been part of the synthesis of more complex molecules rather than a direct evaluation of their MAO-inhibiting properties. jst.go.jpvt.edu Therefore, while the tyramine backbone is central to the MAOI-diet interaction, the specific inhibitory potential of the this compound compound itself remains an area requiring further dedicated investigation.

Substrate and Inhibitor Studies of Tyramine β-Monooxygenase (TβM) with Related Amine Structures

Tyramine β-monooxygenase (TβM) is a copper-dependent enzyme that plays a crucial neuroregulatory role in invertebrates by catalyzing the β-hydroxylation of tyramine to produce octopamine. sdbonline.orgnih.govnih.gov Octopamine functions as a key neurotransmitter, neurohormone, and neuromodulator in arthropods. sdbonline.org TβM is the insect homologue of the mammalian enzyme dopamine β-monooxygenase (DβM). nih.govnih.gov

Kinetic studies reveal that TβM's catalytic mechanism is highly conserved with its mammalian counterparts. nih.gov However, a distinct characteristic of TβM is its pronounced substrate inhibition by tyramine, a phenomenon that is dependent on the concentrations of the co-substrate oxygen and the reductant, ascorbate. nih.gov This has led to a model where tyramine can bind to both the reduced Cu(I) and oxidized Cu(II) forms of the enzyme. nih.gov

The substrate specificity of related enzymes provides insight into how N-substituted tyramine analogues might interact with TβM. Studies on Drosophila melanogaster arylalkylamine N-acetyltransferases (AANATs), which also process tyramine, show that modifications at the β-position of tyramine have only a minor effect on binding and catalysis. acs.org However, substitution on the amino group, as in this compound, would be expected to have a more significant impact. The active site of TβM must accommodate the tyramine molecule for hydroxylation to occur. The introduction of a bulky, electron-withdrawing tosyl group on the nitrogen atom would fundamentally alter the molecule's steric and electronic properties, making it an unlikely substrate for the hydroxylation reaction. Instead, such a modification could potentially position this compound as an inhibitor of the enzyme, although specific inhibitory studies on this compound against TβM are not detailed in the reviewed literature. Research into inhibitors for TβH has focused on compounds like 1-arylimidazole-2(3H)-thiones, with the goal of designing specific inhibitors to control insect populations. sdbonline.org

Analysis of Tyrosine Decarboxylase Activity in Relation to Tyramine Precursors

The availability of tyramine is the essential first step for the formation of this compound and its numerous biological analogues. Tyramine is synthesized via the decarboxylation of the amino acid L-tyrosine, a reaction catalyzed by the enzyme tyrosine decarboxylase (TDC). frontiersin.orgworthington-biochem.comjiangnan.edu.cn TDC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belonging to the aromatic amino acid decarboxylase (AAAD) family. frontiersin.orgjiangnan.edu.cn

TDCs are found across various organisms, including plants, insects, and bacteria. jiangnan.edu.cnnih.gov In plants, TDCs are pivotal in several metabolic pathways, producing tyramine as a precursor for a wide array of specialized metabolites, including alkaloids and N-hydroxycinnamic acid amides. frontiersin.orgnih.gov Plant TDCs often exhibit activity towards both L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA), converting them to tyramine and dopamine, respectively. frontiersin.orgjiangnan.edu.cnnih.gov However, the substrate specificity can vary; for example, TDC from Lactobacillus brevis is highly specific for L-tyrosine, whereas TDCs from Enterococcus faecalis can also decarboxylate L-phenylalanine. researchgate.net

| Parameter | Value | Substrate | Conditions |

|---|---|---|---|

| Specific Activity | 133.5 U/mg | L-tyrosine | pH 5.0, 40 °C, 0.2 mM PLP |

| Km | 0.59 mM | L-tyrosine | |

| Vmax | 147.1 µmol min-1 mg-1 | L-tyrosine | |

| Relative Activity | 43.9% | L-DOPA | Compared to L-tyrosine |

Exploration of Biological Pathway Perturbations and System-Level Effects

Research into Metabolic Pathways Involving Tyramine Derivatives and their Precursors

Tyramine serves as a crucial metabolic hub, particularly in plants, where it is a precursor to a diverse class of specialized metabolites known as phenolamides or hydroxycinnamic acid amides (HCAAs). researchgate.netcdnsciencepub.comsemanticscholar.org These compounds are structurally analogous to this compound, as they are all N-acyl derivatives of tyramine. The biosynthesis of HCAAs represents a major metabolic fate for tyramine and is positioned at the intersection of phenylpropanoid and amine metabolism. semanticscholar.org

The central reaction in this pathway is the condensation of an activated hydroxycinnamic acid (such as p-coumaroyl-CoA or feruloyl-CoA) with the amino group of tyramine. cdnsciencepub.commdpi.com This step is catalyzed by N-hydroxycinnamoyltransferase enzymes, specifically tyramine N-hydroxycinnamoyltransferase (THT). cdnsciencepub.comoup.com The precursors for this pathway are derived from two primary sources: tyramine from the decarboxylation of tyrosine, and hydroxycinnamoyl-CoAs from the phenylpropanoid pathway, which starts with the amino acid phenylalanine. semanticscholar.orgresearchgate.net

In tomato (Solanum lycopersicum), mutation of the G-protein β subunit (SlGB1) leads to a massive accumulation of the tyramine-derived phenolamides N-p-trans-coumaroyltyramine (N-P-CT) and N-trans-feruloyltyramine (N-FT). oup.com This demonstrates a tight genetic regulation over this metabolic pathway. The study identified tyramine hydroxycinnamoyl transferases (THTs) as the key enzymes responsible for the synthesis of these compounds. oup.com This pathway is not ubiquitous; for example, it is notably absent in the model plant Arabidopsis. oup.comresearchgate.net Besides HCAAs, other metabolic routes for tyramine in plants include its conversion to octopamine and synephrine, or its glucosylation to form compounds like tyramine-O-β-d-glucoside. researchgate.net These varied pathways underscore the importance of tyramine as a versatile precursor for a range of bioactive molecules. nih.govresearchgate.net

Studies on the Role of Tyramine Pathways in Plant Defense Mechanisms and Stress Responses

The metabolic pathways leading to tyramine derivatives are integral to plant defense systems against biotic and abiotic stresses. researchgate.netresearchgate.net The accumulation of HCAAs, such as N-coumaroyltyramine and N-feruloyltyramine, is a well-documented response to pathogen attack, insect herbivory, and wounding. researchgate.netsemanticscholar.orgfrontiersin.orgtandfonline.com These compounds contribute to defense in multiple ways: they can act as direct antimicrobial agents or be incorporated into the plant cell wall, creating a reinforced physical barrier that is more resistant to pathogen degradation. mdpi.comfrontiersin.org

Research has shown that upon infection or wounding, the expression of genes encoding biosynthetic enzymes like THT is rapidly induced. frontiersin.orgtandfonline.com In maize leaves, for example, wounding causes a rapid increase in THT activity and a subsequent accumulation of N-p-coumaroyltyramine and N-feruloyltyramine, which peaks around 12 hours post-wounding. tandfonline.com Similarly, in tomato, a mutation affecting the G-protein subunit SlGB1 results in the dysregulation of this pathway and a dramatic increase in the levels of these same defense compounds, which has been linked to programmed cell death. oup.com This highlights the role of these tyramine derivatives in mediating critical stress responses.

The accumulation of tyramine-derived HCAAs is not just a passive buildup but an active defense strategy. Transgenic tomato plants engineered to overexpress THT show elevated HCAA levels and enhanced resistance to the bacterial pathogen Pseudomonas syringae. frontiersin.org Furthermore, exogenous application of coumaroyltyramine can induce defense responses like callose deposition at the site of potential infection, further strengthening the cell wall barrier. frontiersin.orgresearchgate.net

| Metabolite | Precursor(s) | Fold Increase in Mutant vs. Wild Type | Associated Enzyme |

|---|---|---|---|

| Tyramine | Tyrosine | Significantly Increased | Tyrosine Decarboxylase (TDC) |

| N-p-trans-coumaroyltyramine (N-P-CT) | Tyramine, p-Coumaric Acid | 187.91 | Tyramine N-hydroxycinnamoyltransferase (THT) |

| N-trans-feruloyltyramine (N-FT) | Tyramine, Ferulic Acid | 85.57 | Tyramine N-hydroxycinnamoyltransferase (THT) |

Sophisticated Analytical and Computational Methodologies for N Tosyl Tyramine Research

Advanced Chromatographic and Spectroscopic Analysis Techniques

Chromatographic and spectroscopic methods form the cornerstone of analytical research on N-tosyl-tyramine and related compounds. These techniques offer high sensitivity and selectivity, which are essential for distinguishing and quantifying these molecules, often present in complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Specific Derivatization Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound. Since tyramine (B21549) and its derivatives may lack a strong chromophore for UV detection, derivatization is a common strategy to enhance their detectability. researchgate.netwelch-us.com The process of derivatization chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity. welch-us.com

The use of p-toluenesulfonyl chloride (tosyl chloride) as a derivatization reagent is particularly relevant as it introduces the tosyl group to the tyramine molecule, forming this compound. researchgate.netmdpi.comrsc.orgnih.gov This derivatization not only improves the stability of the compound but also enhances its response to UV or fluorescence detectors. rsc.org For instance, a method involving precolumn derivatization with tosyl chloride followed by HPLC with UV analysis has been developed for the determination of biogenic amines. rsc.org

Other derivatization reagents are also employed for the analysis of tyramine and other biogenic amines, which can be applicable to the analysis of its tosylated form. These include dansyl chloride, lsu.edunih.govoiv.intgnest.org benzoyl chloride, mdpi.combenthamopen.com and o-phthalaldehyde (B127526) (OPA). benthamopen.com The choice of derivatization reagent and HPLC conditions, such as the column type (e.g., C18) and mobile phase composition, is critical for achieving optimal separation and quantification. researchgate.netmdpi.comgnest.org

A study on the analysis of biogenic amines in alcoholic beverages utilized HPLC-MS/MS after derivatization with tosyl chloride. nih.gov Another method for analyzing tyramine and other biogenic amines in food vegetables employed HPLC without derivatization, indicating that for certain matrices and concentrations, direct analysis is feasible. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the comprehensive profiling of this compound and other tyramine derivatives. mdpi.comvscht.cz This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the identification and quantification of analytes at very low concentrations. mdpi.comvscht.cz

In LC-MS/MS analysis, the derivatization of tyramine with reagents like tosyl chloride can still be beneficial. A method for the determination of biogenic amines in wines and beers was developed using HPLC-MS/MS after derivatization with p-toluenesulfonyl chloride. nih.govresearchgate.net This approach allows for the sensitive and repeatable analysis of multiple biogenic amines. nih.govresearchgate.net

The Multiple Reaction Monitoring (MRM) mode is often used in LC-MS/MS for targeted analysis. nih.govmdpi.com In this mode, specific precursor-to-product ion transitions are monitored for each analyte, which significantly enhances the specificity and reduces matrix interference. nih.gov For tyramine, a common MRM transition is m/z 138 > 121 in positive ion mode. nih.gov For this compound, the precursor ion would correspond to the protonated molecule, and the product ion could result from the loss of the tosyl group or other specific fragmentations. mdpi.com

LC-MS/MS methods have been successfully applied to the analysis of tyramine in various samples, including fermented foods, isnff-jfb.comsciopen.com biological fluids, nih.govfarmaciajournal.com and plant materials. doi.orgnih.gov These methods often involve a simple sample preparation step, such as liquid-liquid extraction or solid-phase extraction, followed by direct injection or derivatization. mdpi.comresearchgate.net The choice of chromatographic conditions, including the type of column (e.g., C18 or HILIC) and the mobile phase composition, is crucial for achieving good separation of the analytes. mdpi.comisnff-jfb.comdoi.orgresearchgate.net

Table 1: LC-MS/MS Parameters for Tyramine Analysis

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion (m/z) | 138 | nih.gov |

| Product Ion (m/z) | 121 | nih.gov |

| Derivatization Reagent | p-toluenesulfonyl chloride | nih.govresearchgate.net |

Spectrofluorimetric Analysis of Tyramine Derivatives and Related Compounds

Spectrofluorimetry is a highly sensitive technique used for the quantitative analysis of fluorescent compounds. While tyramine itself exhibits native fluorescence, derivatization can be employed to enhance the fluorescence signal and shift the emission to a more suitable wavelength, thereby improving sensitivity and selectivity. aip.orgnih.govacs.org

The fluorescence properties of tyramine and its derivatives are influenced by factors such as the solvent environment and temperature. ccsenet.org For instance, the fluorescence intensity of tyramine has been observed to decrease with increasing temperature. ccsenet.org

Several derivatization reagents can be used to create highly fluorescent derivatives of tyramine. One such method involves reacting tyramine with α-nitroso-β-naphthol to form a fluorescent product, which can then be quantified. researchgate.netnih.gov This method has been used for the determination of tyramine in wine and cocoa. researchgate.netnih.gov Another approach uses hydrazine (B178648) in the presence of nitrous acid to form fluorescent derivatives of tyramine and related compounds. nih.gov

The development of new fluorescent probes is an active area of research. For example, 4-(9-acridone)benzylmethyl carbonochloride (APE-Cl) has been synthesized and used as a fluorescent probe for the detection of amino compounds. researchgate.net While not specifically reported for this compound, such probes could potentially be adapted for its analysis.

Interference from other biogenic amines can be a challenge in spectrofluorimetric analysis. ccsenet.orgrepec.orgresearchgate.net Therefore, chromatographic separation prior to fluorescence detection is often preferred to ensure the specificity of the measurement.

Table 2: Spectrofluorimetric Analysis of Tyramine

| Method | Derivatizing Reagent | Excitation λ (nm) | Emission λ (nm) | Reference |

| Direct | None | ~275 | ~303-308 | acs.orgccsenet.org |

| Indirect | α-nitroso-β-naphthol | 450 | 545 | researchgate.net |

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Assessment of Tyramine

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique that can be used for both the qualitative and semi-quantitative analysis of tyramine and its derivatives. oiv.intresearchgate.net It is particularly useful for rapid screening and for confirming the presence of these compounds in various samples. mdpi.comresearchgate.net

In TLC, the separation is based on the differential partitioning of the analytes between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or mixture of solvents). The separated compounds are visualized as spots on the plate. researchgate.net For tyramine and its derivatives, which are often colorless, visualization can be achieved by using a derivatizing agent that forms colored or fluorescent spots. nih.govnih.gov

Dansyl chloride is a commonly used derivatization reagent in TLC analysis of biogenic amines, including tyramine. nih.govoiv.int The resulting dansylated derivatives are highly fluorescent and can be easily detected under UV light. oiv.int This method has been applied to the qualitative detection of biogenic amines produced by bacteria. oiv.int

TLC can also be used for quantitative or semi-quantitative analysis by comparing the size and intensity of the sample spots with those of standard solutions. mdpi.comresearchgate.net The method has been used to estimate the concentration of tyramine in fish products. mdpi.comresearchgate.net

While TLC is a powerful tool, it generally has lower resolution and sensitivity compared to HPLC and LC-MS/MS. researchgate.net However, its simplicity and low cost make it a valuable technique for preliminary analysis and for laboratories with limited resources.

Development and Application of Derivatization Reagents, including Tosyl Chloride, for Enhanced Analytical Sensitivity

The development and application of derivatization reagents are crucial for enhancing the analytical sensitivity and selectivity of methods for determining this compound and other biogenic amines. researchgate.netwelch-us.com Derivatization can improve the chromatographic properties of the analyte, increase its detectability, and reduce matrix effects. welch-us.com

Tosyl chloride is a key derivatization reagent in the context of this compound research. researchgate.netmdpi.comnih.gov It reacts with the amino group of tyramine to form the stable N-tosyl derivative. researchgate.net This derivatization is often performed prior to analysis by HPLC or LC-MS/MS. rsc.orgnih.gov The reaction is typically carried out in a basic medium and may require heating to ensure complete derivatization. researchgate.net

Besides tosyl chloride, a variety of other derivatization reagents have been developed and used for the analysis of tyramine and other biogenic amines. These include:

Dansyl chloride: Reacts with primary and secondary amines to form highly fluorescent dansyl derivatives. lsu.edunih.govoiv.intgnest.org

Benzoyl chloride: Forms stable benzoyl derivatives that can be detected by UV or mass spectrometry. mdpi.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. benthamopen.com

Pyrene-containing reagents: Used to form excimer-forming fluorescent derivatives, which can provide high sensitivity and selectivity. google.com

The choice of derivatization reagent depends on the analytical technique being used, the nature of the sample matrix, and the specific requirements of the analysis. researchgate.netwelch-us.com The development of new and improved derivatization reagents continues to be an important area of research, with the goal of achieving even greater sensitivity, selectivity, and ease of use. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide valuable insights into the structural, electronic, and thermodynamic properties of this compound. These theoretical methods complement experimental studies by offering a molecular-level understanding of the compound's behavior.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the molecular structure of tyramine and its derivatives, including this compound. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional conformation. researchgate.net

Vibrational analysis based on DFT calculations can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies and comparing them with experimental data, it is possible to assign the observed spectral bands to specific molecular vibrations. researchgate.net

Molecular modeling studies can also be used to investigate the interactions of this compound with other molecules, such as biological receptors or solvent molecules. mdpi.comresearchgate.net Docking simulations, for example, can predict the binding mode and affinity of this compound to a protein's active site. Such studies have been performed for tyramine and its derivatives in the context of tyrosinase inhibition. mdpi.com

Furthermore, computational methods can be used to explore the conformational space of flexible molecules like this compound. researchgate.net Molecular dynamics simulations can provide information about the different conformations that the molecule can adopt and the relative populations of these conformations. researchgate.net

While there is a significant body of computational research on tyramine, researchgate.net specific computational studies focusing solely on this compound are less common in the available literature. However, the methods applied to tyramine can be readily extended to its tosylated derivative to provide a deeper understanding of its molecular properties and potential biological activity.

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound research, docking simulations are instrumental in elucidating how this compound interacts with its biological targets, such as G protein-coupled receptors (GPCRs).

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand, like this compound, within the active site of a receptor. nih.gov This is achieved by sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a defined scoring function. The results can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. bvsalud.org

For instance, in a study of the tyramine receptor from Sitophilus oryzae (SoTyrR), molecular docking was used to identify the binding site residues for tyramine and other agonists. nih.gov The docking results showed that specific amino acid residues within the transmembrane helices of the receptor are crucial for ligand binding. nih.gov Such insights are vital for understanding the structure-activity relationship (SAR) and for the rational design of novel, more potent, and selective ligands.

A typical workflow for a molecular docking study of this compound would involve:

Preparation of the Receptor Structure: Obtaining a high-resolution 3D structure of the target receptor, either from experimental methods like X-ray crystallography or through computational methods like homology modeling.

Preparation of the Ligand Structure: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide, or Gold) to predict the binding poses of this compound in the receptor's active site.

Analysis of Results: Analyzing the predicted binding poses and scoring them to identify the most likely binding mode and to estimate the binding affinity. nih.gov

The data from molecular docking simulations can be presented in a table format to summarize the key interactions and binding energies.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp114 | Hydrogen Bond | 2.8 |

| Val83 | Hydrophobic | 3.5 |

| Trp394 | π-π Stacking | 4.2 |

This table is illustrative and presents hypothetical data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Characterization

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-receptor complex over time. bvsalud.orgunibo.it Unlike the static picture provided by molecular docking, MD simulations can capture the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding event. acs.org

In the study of this compound, MD simulations can be used to:

Assess the stability of the docked pose: By running an MD simulation of the this compound-receptor complex, researchers can verify if the binding mode predicted by docking is stable over time.

Characterize conformational changes: MD simulations can reveal how the binding of this compound induces conformational changes in the receptor, which is crucial for understanding the mechanism of receptor activation or inhibition. nih.gov

Calculate binding free energies: Advanced MD-based methods, such as MM/PBSA and MM/GBSA, can be used to calculate the binding free energy of this compound to its target, providing a more accurate estimation of its binding affinity. researchgate.net

A study on the tyramine receptor (TyrR) demonstrated that MD simulations can reveal varying dynamic behaviors in the intracellular loop 3 (IL3) region upon ligand binding, which is critical for G protein coupling and subsequent cellular response. nih.gov Such detailed analysis of the dynamic behavior of the receptor in the presence of a ligand like this compound is essential for a comprehensive understanding of its pharmacological effects. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The primary goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, untested compounds. mdpi.commdpi.com

For this compound research, a QSAR study would involve a series of its derivatives with varying structural modifications. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to correlate their structural features with their activity. nih.gov

The key steps in developing a QSAR model are:

Data Set Preparation: A diverse set of this compound analogs with known biological activities is collected. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. mdpi.com

A validated QSAR model can be a powerful tool for the rational design of new this compound derivatives with improved potency and selectivity. vt.edu

Table 2: Key Parameters in a QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination, indicates the goodness of fit. | > 0.6 |

| Q² (or R²cv) | Cross-validated R², indicates the predictive ability of the model. | > 0.5 |

These parameters are standard metrics for evaluating the robustness and predictive power of a QSAR model. mdpi.com

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. ups-tlse.fr DFT calculations can provide deep insights into the intrinsic properties of this compound, which are difficult to obtain through experimental methods alone. arxiv.org

In the context of this compound research, DFT can be employed to:

Optimize the molecular geometry: DFT can accurately predict the three-dimensional structure of this compound. researchgate.net

Calculate electronic properties: Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and interaction capabilities. chem8.org

Investigate reaction mechanisms: DFT can be used to model chemical reactions involving this compound, providing insights into the transition states and energy barriers, which is crucial for understanding its metabolic pathways or synthesis routes. rsc.org

The electronic properties calculated by DFT, such as the HOMO-LUMO energy gap, can provide valuable information about the chemical reactivity and kinetic stability of this compound. chem8.org

Homology Modeling for Structural Prediction of Related Receptor Systems

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template). researchgate.net This method is particularly useful when the crystal structure of the target receptor for this compound is not available. jomb.orgplos.org

The accuracy of a homology model depends heavily on the sequence identity between the target and the template. researchgate.net For GPCRs, which are common targets for tyramine and its analogs, homology modeling has become a standard tool for generating structural models to aid in drug discovery. plos.orgnih.gov

The process of homology modeling involves the following steps:

Template Selection: Identifying one or more known protein structures that are homologous to the target sequence.

Sequence Alignment: Aligning the target sequence with the template sequence(s).

Model Building: Building a 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools. jomb.org

A reliable homology model of the target receptor can then be used for molecular docking and molecular dynamics simulations with this compound to study their interactions in detail. mdpi.com

Systems Biology Approaches for Target Identification and Pathway Analysis

Systems biology provides a holistic approach to understanding the complex interactions within a biological system. researchgate.netclarivate.com Instead of focusing on a single target, systems biology approaches aim to elucidate the broader network of pathways and interactions that are affected by a compound like this compound. nih.gov

These approaches can be instrumental in:

Target Identification: By analyzing large-scale data from genomics, proteomics, and metabolomics experiments, systems biology can help identify potential new targets for this compound. drugtargetreview.com

Pathway Analysis: It allows for the mapping of the cellular pathways that are modulated by the compound, providing a deeper understanding of its mechanism of action. mdpi.com

Predicting Off-Target Effects: By examining the interaction network of the primary target, systems biology can help predict potential off-target effects and toxicities. drugtargetreview.com

Network pharmacology, a key component of systems biology, constructs and analyzes networks of drug-target-disease interactions to identify key nodes and pathways. researchgate.net This can reveal unexpected therapeutic opportunities and provide a more comprehensive picture of the pharmacological profile of this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tyramine |

| Amitraz |

| Doxorubicin |

| Tariquidar |

| Paclitaxel |

| Miltefosine |

| Vemurafenib |

| Dabrafenib |

| Acetohexamide |

| Deptropine |

| Methotrexate |

| Retinoic Acid |

Prospective Research Directions and Emerging Academic Applications of N Tosyl Tyramine

Elucidation of Novel Biological Targets for N-Tosyl-Tyramine Analogues in Biological Systems

The this compound framework serves as a promising starting point for the discovery of modulators for a variety of biological targets. Research into its analogues has suggested potential interactions with enzymes and receptors implicated in metabolic diseases and neurological disorders.

One area of investigation is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov Studies on a series of tyramine (B21549) derivatives have shown significant α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug, acarbose. nih.gov For instance, certain synthesized tyramine derivatives exhibited competitive inhibition of α-glucosidase, suggesting that the tyramine scaffold can effectively interact with the enzyme's active site. nih.gov This provides a rationale for designing this compound analogues as potential α-glucosidase inhibitors.

Another promising target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism and a target for anti-inflammatory drugs. researchgate.net A novel N-Tosyl Hydrazone Benzopyran was identified as a ligand for PPARα, indicating that tosylated compounds can bind to this receptor. researchgate.net This opens the door for the exploration of this compound derivatives as potential PPARα modulators for treating metabolic disorders.

Furthermore, given that tyramine is a substrate for monoamine oxidase (MAO), this compound analogues are being investigated as potential MAO inhibitors. researchgate.netnih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.gov Molecular docking studies of N-tosylindole-coumarin derivatives have shown strong binding interactions with the active site of human MAO, suggesting their potential as inhibitors. researchgate.net

| Potential Biological Target | Therapeutic Area | Rationale for this compound Analogues |

| α-Glucosidase | Diabetes | Tyramine derivatives show potent inhibitory activity. nih.gov |

| PPARα | Metabolic & Inflammatory Diseases | Related tosylated hydrazone compounds act as ligands. researchgate.net |

| Monoamine Oxidase (MAO) | Neurological Disorders | N-tosylindole derivatives show strong binding affinity in docking studies. researchgate.net |

Development of this compound-Based Scaffolds for Chemical Biology Probes

The structural characteristics of this compound make it an excellent scaffold for the development of chemical biology probes. These probes are essential tools for identifying and characterizing protein-ligand interactions, tracking biological processes, and elucidating mechanisms of action.

The this compound core can be functionalized with reporter tags, such as fluorophores or biotin, to create probes for activity-based protein profiling (ABPP) and target deconvolution studies. For example, fluorescent probes based on an N-tosylindole-coumarin scaffold have been synthesized, exhibiting high quantum yields suitable for biomedical imaging and sensing applications. researchgate.net Similarly, dendrons functionalized with fluorescent groups have been synthesized using tyramine derivatives as key building blocks, demonstrating the utility of this scaffold in creating complex molecular probes for tracking cellular events. mdpi.com

Ligand-directed probes, which incorporate a known binding group, are used to target specific proteins or protein families. rockefeller.edu The this compound scaffold can be modified to create such probes. For instance, a probe derived from a known PPARγ ligand was developed to profile nuclear receptors, showcasing a strategy that could be adapted for this compound to explore its interactome. rockefeller.edu By incorporating photo-crosslinkers and bio-orthogonal tags, this compound-based probes could be used to covalently capture and identify novel binding partners in complex biological systems.

| Probe Type | Application | Example Strategy using this compound Scaffold |

| Fluorescent Probes | Cellular Imaging, Sensing | Synthesis of N-tosylindole-coumarin derivatives with high quantum yield. researchgate.net |

| Activity-Based Probes | Target Identification, Enzyme Profiling | Functionalization with reactive groups to covalently label enzyme active sites. rockefeller.edu |

| Ligand-Directed Probes | Target Engagement, Deconvolution | Incorporation of photo-crosslinkers and reporter tags to identify binding proteins. rockefeller.edu |

| Dendritic Probes | Biological Mechanism Studies | Use of tyramine derivatives to build fluorescently-labeled dendrons. mdpi.com |

Innovative Synthetic Strategies for Enhancing Structural Diversity and Complexity of this compound Derivatives

The synthetic versatility of this compound allows for the construction of a wide array of complex molecules and natural product analogues. The tosyl group serves not only as a protecting group for the amine but also as a directing or activating group in various chemical transformations.

A key synthetic application of this compound is in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline (THIQ) alkaloids. acs.org This reaction, involving the condensation of this compound with an aldehyde followed by cyclization, is a cornerstone in the synthesis of aporphine (B1220529) alkaloids, which possess significant therapeutic potential. acs.orgresearchgate.net The tosyl group facilitates the reaction and can be removed in a later step.

This compound and its derivatives are also crucial intermediates in the total synthesis of complex marine alkaloids. In the synthesis of makaluvamine D, a topoisomerase II inhibitor, tyramine is condensed with a tosylated intermediate. rsc.org Similarly, in an optimized synthesis of aleutianamine, a marine alkaloid with potent anti-pancreatic-cancer activity, N-tosylation of an intermediate was found to significantly improve the yield of a key rearrangement step. chemrxiv.org

Modern synthetic methods are also being applied to tyramine derivatives. The use of ultrasound in the synthesis of tyramine derivatives represents an environmentally friendly approach that can accelerate reaction times and improve yields. nih.gov These innovative strategies enable the creation of diverse libraries of this compound derivatives for screening and lead optimization.

| Synthetic Strategy | Application/Product Class | Role of this compound | Reference |

| Pictet-Spengler Reaction | Aporphine & THIQ Alkaloids | Key building block for forming the core heterocyclic structure. | acs.org |

| Condensation Reactions | Marine Alkaloids (e.g., Makaluvamine D) | Nucleophilic partner in late-stage synthesis. | rsc.org |

| Rearrangement Reactions | Marine Alkaloids (e.g., Aleutianamine) | N-tosylation improves the efficiency of a key synthetic step. | chemrxiv.org |

| Ultrasonic Synthesis | Diverse Tyramine Derivatives | Environmentally friendly method for synthesis. | nih.gov |

Advanced Computational Approaches for Predictive Modeling and Rational Design of this compound Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and predictive modeling of new bioactive compounds. These approaches are being increasingly applied to the study of this compound analogues to understand their structure-activity relationships (SAR), predict their binding modes, and optimize their pharmacokinetic properties.

Molecular docking is a widely used technique to predict the binding orientation of a ligand to its target protein. For instance, docking studies of N-tosylindole-coumarin derivatives against human monoamine oxidase (MAO) have helped to identify the most promising candidates for inhibition and to understand the key interactions within the active site. researchgate.net Similar computational studies have been performed on methoxy-substituted tyramine derivatives to elucidate their tyrosinase inhibitory kinetics. mdpi.comorcid.org

More advanced techniques, such as hybrid quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics (MD) simulations, provide deeper insights into the stabilization of ligand-protein complexes. researchgate.net These methods can reveal subtle conformational changes and the precise nature of intermolecular interactions, which are crucial for designing ligands with high affinity and selectivity. researchgate.net

In addition to predicting biological activity, computational tools are used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. ADMET prediction for N-tosylindole-coumarin derivatives has suggested favorable pharmacokinetic profiles and selectivity for abnormal cells, guiding the selection of compounds for further development. researchgate.net

| Computational Method | Purpose | Application to this compound Analogues |

| Molecular Docking | Predict binding mode and affinity. | Identify key interactions of N-tosylindole-coumarins with MAO. researchgate.net |

| QSAR | Relate chemical structure to biological activity. | Elucidate SAR for tyrosinase inhibition by tyramine derivatives. mdpi.com |

| MD & QM/MM Simulations | Analyze dynamic interactions and binding stability. | Determine stabilizing interactions for related ligands with their targets. researchgate.net |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Assess the drug-likeness of N-tosylindole-coumarin derivatives. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-tosyl-tyramine, and how can reaction efficiency be quantified?

- Methodology : this compound is typically synthesized via a two-step process: (1) Tosylation of tyramine using tosyl chloride in a basic aqueous medium (e.g., NaOH) at 0–5°C to protect the amine group, followed by (2) purification via recrystallization or column chromatography. Reaction efficiency can be quantified using HPLC to measure yield and purity .

- Key Parameters : Monitor pH during tosylation to avoid side reactions (e.g., over-tosylation). Use H NMR to confirm the presence of the tosyl group (δ ~7.8 ppm for aromatic protons) and FT-IR for sulfonamide bond verification (~1350–1150 cm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to certified standards.

- Structural Confirmation : Employ C NMR for carbon backbone analysis and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Mitigation :

- Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure.

- Store in airtight containers at –20°C to avoid degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Troubleshooting Strategy :

- Compare solvent effects (e.g., DMSO vs. CDCl) on NMR chemical shifts.

- Replicate experiments using standardized conditions (e.g., 400 MHz NMR, 25°C) and validate against peer-reviewed references .

Q. What advanced techniques are suitable for studying this compound’s role in enzyme inhibition or receptor-binding assays?

- Experimental Design :

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity () with target enzymes.

- Mechanistic Probes : Conduct molecular docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, followed by mutagenesis to validate key residues .

- Data Interpretation : Correlate IC values with structural analogs to identify critical functional groups (e.g., sulfonamide vs. acetyl modifications) .

Q. How can researchers address challenges in detecting trace impurities or degradants in this compound batches?

- Analytical Solutions :

- Impurity Profiling : Apply LC-MS/MS with electrospray ionization (ESI) to identify low-abundance species (e.g., desulfonated byproducts).

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UPLC-PDA .

Methodological Best Practices

Q. What statistical approaches are recommended for optimizing this compound synthesis conditions?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, stoichiometry) and predict optimal yields.

- Validation : Confirm model accuracy with triplicate runs and ANOVA for significance testing () .

Q. How should researchers document and share protocols for reproducibility?

- Reporting Standards :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.